molecular formula C18H14N4O4 B13967801 Diethyl 6,6'-dicyano-2,2'-bipyridine-4,4'-dicarboxylate CAS No. 387869-03-6

Diethyl 6,6'-dicyano-2,2'-bipyridine-4,4'-dicarboxylate

Cat. No.: B13967801
CAS No.: 387869-03-6
M. Wt: 350.3 g/mol
InChI Key: RQLCFHSAXLHVMS-UHFFFAOYSA-N
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Description

Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate is a complex organic compound with significant applications in various scientific fields. It is characterized by its bipyridine core, which is substituted with cyano and carboxylate groups. This compound is known for its unique chemical properties and versatility in forming coordination complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate typically involves the esterification of 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its diethyl ester form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications. The cyano and carboxylate groups further enhance the compound’s ability to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate stands out due to its unique combination of cyano and carboxylate groups, which provide additional sites for chemical modification and interaction. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industrial processes .

Properties

CAS No.

387869-03-6

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

ethyl 2-cyano-6-(6-cyano-4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate

InChI

InChI=1S/C18H14N4O4/c1-3-25-17(23)11-5-13(9-19)21-15(7-11)16-8-12(18(24)26-4-2)6-14(10-20)22-16/h5-8H,3-4H2,1-2H3

InChI Key

RQLCFHSAXLHVMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C2=CC(=CC(=N2)C#N)C(=O)OCC)C#N

Origin of Product

United States

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